4-{2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone
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Overview
Description
4-[(1E)-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrrole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the nitrophenyl group through electrophilic substitution reactions. The final steps involve the formation of the dihydropyrimidinone core and the addition of the trifluoromethyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s interactions with various biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated for applications in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1E)-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)ethan-1-amine
- Phosphonic acid, [1-(4-nitrophenyl)ethenyl]-, dimethyl ester
Uniqueness
Compared to similar compounds, 4-[(1E)-2-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]ETHENYL]-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIMIDIN-2-ONE stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
5380-81-4 |
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Molecular Formula |
C17H11F3N4O3 |
Molecular Weight |
376.29 g/mol |
IUPAC Name |
4-[(E)-2-[1-(4-nitrophenyl)pyrrol-2-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)15-10-11(21-16(25)22-15)3-4-12-2-1-9-23(12)13-5-7-14(8-6-13)24(26)27/h1-10H,(H,21,22,25)/b4-3+ |
InChI Key |
XAJFKHZPWRWOTJ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=C1)C=CC2=NC(=O)NC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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